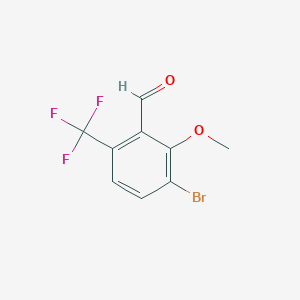
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with an amino group at the 3-position and a benzyl group at the 1-position. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: to maintain consistent reaction conditions
Automated systems: for precise control of temperature, pressure, and reactant addition
Purification techniques: such as crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives
Reduction: Reduction of the amino group to form amine derivatives
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyrazolone ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major Products
Oxidation products: Pyrazolone derivatives with altered oxidation states
Reduction products: Amino derivatives with reduced functional groups
Substitution products: Various substituted pyrazolones depending on the reagents used
Scientific Research Applications
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Enzyme inhibition: Binds to active sites of enzymes, inhibiting their activity
Receptor binding: Interacts with cellular receptors, modulating signal transduction pathways
Pathways involved: May affect pathways related to inflammation, pain, and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-ethyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-2-benzyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(14)13(12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
InChI Key |
KSGIMYMMQVQOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


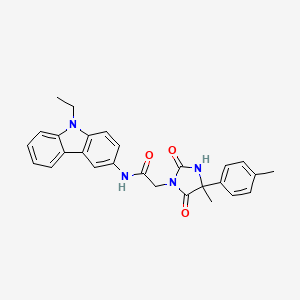
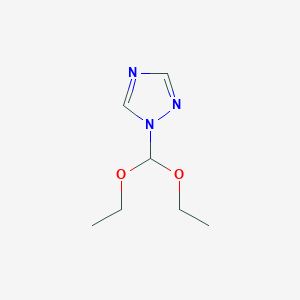
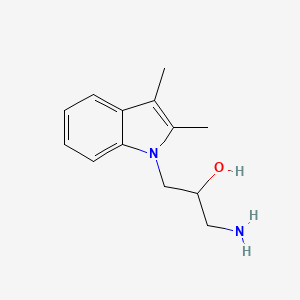
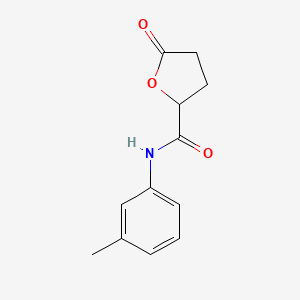
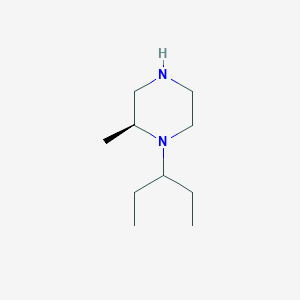
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
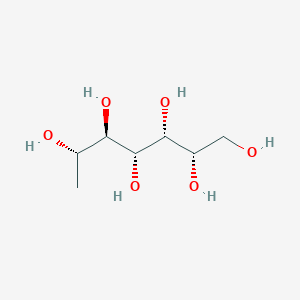
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
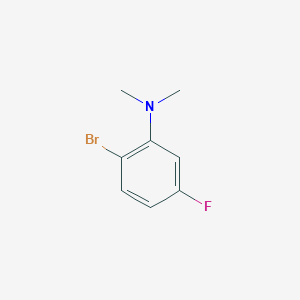
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
